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molecular formula C13H19NO4S B8809473 N-Boc-2-(phenylsulfonyl)ethanamine

N-Boc-2-(phenylsulfonyl)ethanamine

Cat. No. B8809473
M. Wt: 285.36 g/mol
InChI Key: AQOSMGNZKRYVQH-UHFFFAOYSA-N
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Patent
US06380228B1

Procedure details

The sulfone from Step F (1.20 g, 4.21 mmol) was dissolved in ethyl acetate (10 mL). The solution was saturated with hydrogen chloride gas and stirred for 1 hour, then concentrated in vacuo. The residue was partitioned between methylene chloride (10 mL) and water (10 mL). The layers were separated and the aqueous layer was washed with methylene chloride (3×10 mL) and concentrated in vacuo to provide the title compound as a white solid which was sufficiently pure for use in the next step.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10][S:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:13])=[O:12])=O)(C)(C)C.[ClH:20]>C(OCC)(=O)C>[ClH:20].[C:14]1([S:11]([CH2:10][CH2:9][NH2:8])(=[O:12])=[O:13])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCS(=O)(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride (10 mL) and water (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with methylene chloride (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)S(=O)(=O)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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